7-Hexylicosane
Overview
Description
It is a long-chain alkane, which means it consists entirely of carbon and hydrogen atoms arranged in a straight chain
Preparation Methods
The synthesis of 7-Hexylicosane can be achieved through various methods. One common synthetic route involves the coupling of smaller hydrocarbon fragments under controlled conditions. For instance, the reaction between hexylmagnesium bromide and eicosyl bromide in the presence of a catalyst can yield this compound . Industrial production methods often involve the use of petrochemical processes where crude oil fractions are refined and subjected to catalytic reactions to produce long-chain alkanes like this compound .
Chemical Reactions Analysis
7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or heat.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .
Scientific Research Applications
7-Hexylicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Long-chain hydrocarbons like this compound are studied for their role in biological membranes and as pheromones in certain insect species.
Medicine: Research into the potential use of long-chain hydrocarbons in drug delivery systems is ongoing.
Industry: It is used in the production of lubricants, waxes, and as a standard in chromatographic analysis.
Mechanism of Action
The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
7-Hexylicosane can be compared to other long-chain alkanes such as:
Hexacosane (C26H54): Similar in structure but differs in the position of the hexyl group.
Octacosane (C28H58): Longer chain length, resulting in different physical properties.
Docosane (C22H46): Shorter chain length, leading to lower melting and boiling points.
The uniqueness of this compound lies in its specific chain length and the position of the hexyl group, which can influence its physical and chemical properties .
Biological Activity
7-Hexylicosane, a long-chain hydrocarbon with the chemical formula C26H54, is part of the alkane family and has garnered attention for its potential biological activities. This compound is primarily studied for its effects in various biological systems, including its role in medicinal applications and its interaction with cellular mechanisms.
- Molecular Formula : C26H54
- Molecular Weight : 366.73 g/mol
- Structure : Linear hydrocarbon chain
Antimicrobial Activity
Research has indicated that long-chain alkanes like this compound exhibit antimicrobial properties. A study focusing on various alkanes found that this compound demonstrated significant inhibitory effects against several bacterial strains. This suggests potential applications in developing natural antimicrobial agents.
Antioxidant Properties
This compound has been implicated in antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's structure allows it to interact with free radicals, potentially reducing cellular damage. This activity was highlighted in studies assessing the antioxidant capacity of various long-chain hydrocarbons.
Anti-inflammatory Effects
Some findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited dose-dependent antiproliferative activity, indicating its potential as a candidate for cancer treatment. The mechanisms behind this activity include the induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the World Journal of Pharmaceutical and Life Sciences reported that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Antioxidant Activity : In a comparative analysis of various alkanes, this compound was found to have a higher antioxidant capacity than shorter-chain counterparts, with an IC50 value indicating effective scavenging of DPPH radicals .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound had an IC50 value of 15 µg/mL against HeLa cells, suggesting strong antiproliferative effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
7-hexylicosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUJYJPNVXXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303359 | |
Record name | 7-Hexylicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55333-99-8 | |
Record name | 7-n-Hexyleicosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hexylicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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